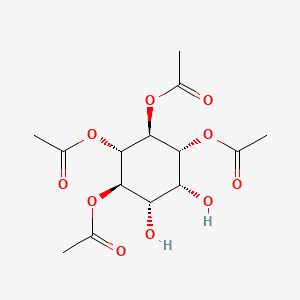
(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate is a complex organic compound characterized by its unique stereochemistry and multiple functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a cyclohexane ring with four acetate groups and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at the 5 and 6 positions.
Acetylation: The hydroxylated cyclohexane is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetate groups at the 1, 2, 3, and 4 positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of cyclohexane-1,2,3,4-tetrone.
Reduction: Formation of cyclohexane-1,2,3,4-tetraol.
Substitution: Formation of cyclohexane derivatives with various functional groups.
科学的研究の応用
(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Cyclohexane-1,2,3,4-tetrayl tetraacetate: Lacks the hydroxyl groups present in (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate.
Cyclohexane-1,2,3,4-tetraol: Contains hydroxyl groups but lacks the acetate groups.
特性
分子式 |
C14H20O10 |
|---|---|
分子量 |
348.30 g/mol |
IUPAC名 |
[(1R,2S,3S,4R,5R,6S)-2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl] acetate |
InChI |
InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3/t9-,10+,11-,12-,13+,14+/m1/s1 |
InChIキー |
ZQLBHQSQMQLFBM-FDFVQJQPSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)O)O |
正規SMILES |
CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


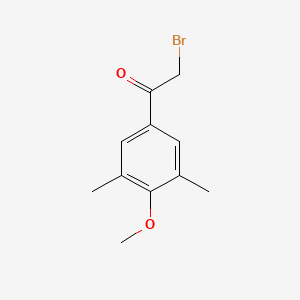

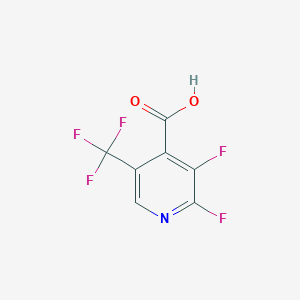

![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)



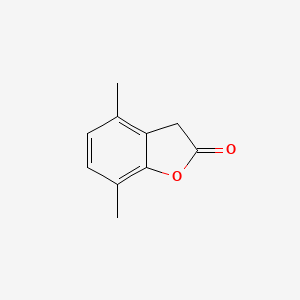
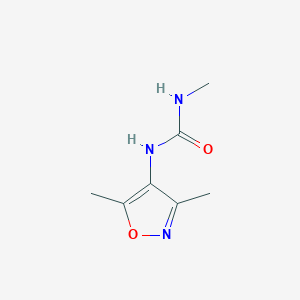
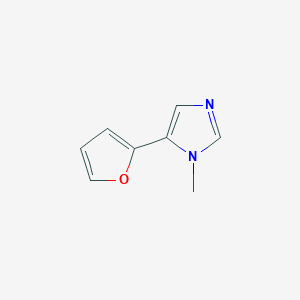
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)


